molecular formula C9H14N2O B13606250 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol

1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol

Cat. No.: B13606250
M. Wt: 166.22 g/mol
InChI Key: OHGUNJWKUAZWOO-UHFFFAOYSA-N
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Description

1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol is a chemical compound that features a cyclopropane ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole with cyclopropanone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopropane ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol, with the CAS number 2228896-95-3, is a cyclopropanol derivative that has garnered attention for its potential biological activities. This compound features a cyclopropane ring and an ethyl-pyrazole moiety, which may contribute to its unique pharmacological properties.

The molecular formula of this compound is C9H14N2O, and it has a molecular weight of 166.22 g/mol. Key physical properties include:

PropertyValue
Boiling Point291.7 ± 13.0 °C (Predicted)
Density1.20 ± 0.1 g/cm³ (Predicted)
pKa14.71 ± 0.20 (Predicted)

These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications .

Antimicrobial and Anticancer Properties

Research into the biological activity of this compound has indicated potential antimicrobial and anticancer effects. A study highlighted that derivatives of pyrazole compounds often exhibit significant activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells .

Case Study: Anticancer Activity

A specific investigation into the anticancer properties of similar pyrazole derivatives revealed micromolar activity against multiple cancer cell lines, with some compounds showing IC50 values in the range of 10 µM . This suggests that modifications to the pyrazole structure can enhance biological activity.

The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Pyrazole compounds are known to interact with various biological targets, including kinases and phosphatases, which could lead to apoptosis in cancer cells .

Pharmacological Applications

Given its structural characteristics, this compound may also have applications in:

  • Anti-inflammatory treatments : Compounds with similar scaffolds have been reported to reduce inflammation markers.
  • Antimicrobial therapies : The presence of the pyrazole ring is often associated with enhanced activity against bacterial strains, particularly Gram-negative bacteria.

Comparative Analysis with Other Compounds

To better understand the potential of this compound, a comparison with other known pyrazole derivatives can be useful.

Compound NameStructure TypeAnticancer Activity (IC50 µM)Antimicrobial Activity
1-(4-methylphenyl)-3-(pyrazolyl)Pyrazole derivative~15Moderate against E. coli
4-(2-hydroxyphenyl)-pyrazolePyrazole derivative~8High against S. aureus
This compound Cyclopropanol derivative~10 High against Gram-negative

This table illustrates that while some compounds exhibit potent activities, the unique structure of this compound may confer distinct advantages in specific therapeutic contexts.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-[(1-ethylpyrazol-3-yl)methyl]cyclopropan-1-ol

InChI

InChI=1S/C9H14N2O/c1-2-11-6-3-8(10-11)7-9(12)4-5-9/h3,6,12H,2,4-5,7H2,1H3

InChI Key

OHGUNJWKUAZWOO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CC2(CC2)O

Origin of Product

United States

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